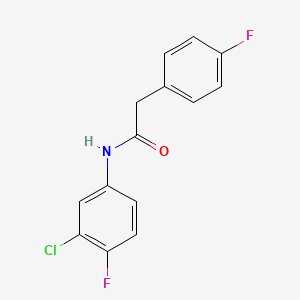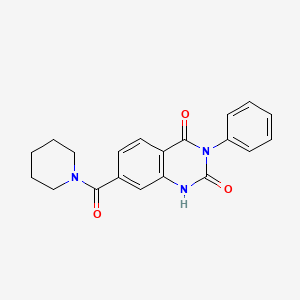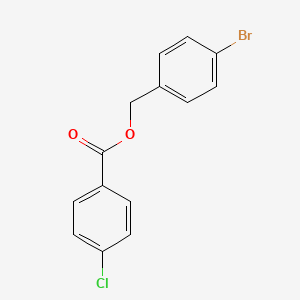![molecular formula C14H21N3OS B5762081 N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学研究应用
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease. In cardiovascular diseases, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-atherogenic properties, making it a potential therapeutic agent for the treatment of atherosclerosis.
作用机制
The mechanism of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by scavenging free radicals. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to be stable under various conditions, making it a suitable compound for use in various assays and experiments. However, one limitation of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low solubility, which may limit its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for research on N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including its potential use in combination with other anti-cancer agents, its use in drug delivery systems, and its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and to identify potential biomarkers for its therapeutic efficacy. Overall, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea shows great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 2-methylphenylisothiocyanate with 4-morpholineethanamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-12-4-2-3-5-13(12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNDYGWNFIYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)